草酸钾一水合物

描述

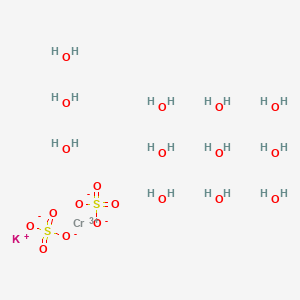

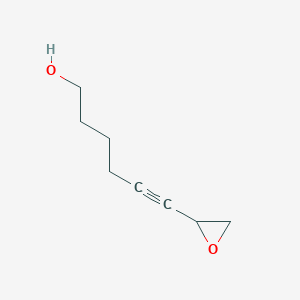

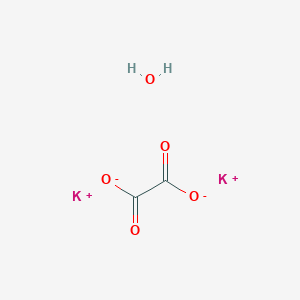

Potassium oxalate monohydrate is a chemical compound with the formula (K_2C_2O_4 \cdot H_2O). It is the monohydrate form of potassium oxalate, a salt of oxalic acid. This compound appears as white, odorless crystals that are highly soluble in water. Potassium oxalate monohydrate is commonly used in various industrial and scientific applications due to its chelating properties and its ability to form complexes with metal ions .

科学研究应用

Potassium oxalate monohydrate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in analytical chemistry for the determination of calcium and other heavy metals. It is also used in the preparation of catalysts and in various synthetic reactions.

Biology: Employed in studies involving metal ion chelation and its effects on biological systems.

Medicine: Investigated for its potential use in medical treatments involving metal ion chelation.

Industry: Utilized as a bleaching agent in the textile and wood industries, a rust remover in metal treatment, and a scale remover in automobile radiators. .

作用机制

Target of Action

Potassium oxalate monohydrate (POM) primarily targets calcium ions in the body . It forms insoluble calcium oxalate crystals, which are the main constituents of kidney stones . POM also interacts with hydrogen ions in aqueous solutions, acting as a base to neutralize acids .

Mode of Action

POM interacts with its targets through chelation and precipitation . It binds with calcium ions to form insoluble calcium oxalate . This interaction is crucial in the formation of kidney stones . In aqueous solutions, POM can react as a base to neutralize acids, generating heat and carbon dioxide .

Biochemical Pathways

POM affects several biochemical pathways. It plays a role in the biogeochemical cycles of certain nutrients and influences their bioavailability . POM is also involved in the oxalate-carbonate pathway , which is an effective way for the transfer of atmospheric carbon dioxide into calcium carbonate as a carbon reservoir .

Pharmacokinetics

It is known that pom is soluble in water , which could influence its bioavailability and distribution in the body.

Result of Action

The primary result of POM’s action is the formation of calcium oxalate crystals . These crystals can cause injury to renal epithelial cells, leading to conditions like nephrolithiasis (kidney stones) . The cytotoxicity of these crystals is closely related to their morphology and surface structure .

Action Environment

The action of POM is influenced by various environmental factors. For instance, the availability of carbon and nitrogen sources, presence of metal oxalates, and pH can affect the production of oxalic acid by fungi . Additionally, the concentration of calcium ions in the body can impact the formation of calcium oxalate crystals .

生化分析

Biochemical Properties

Potassium oxalate monohydrate plays a significant role in biochemical reactions, particularly in the context of calcium oxalate formation. It interacts with calcium ions to form calcium oxalate, a process that is crucial in the study of kidney stones. The compound also interacts with enzymes such as oxalate oxidase, which catalyzes the oxidation of oxalate to carbon dioxide and hydrogen peroxide. This interaction is essential in understanding the metabolic pathways involving oxalate and its role in various physiological processes .

Cellular Effects

Potassium oxalate monohydrate affects various types of cells and cellular processes. In renal epithelial cells, it can induce oxidative stress and inflammation, leading to cell damage and apoptosis. This compound influences cell signaling pathways, including the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPKs). These pathways are involved in the regulation of gene expression and cellular metabolism, highlighting the impact of potassium oxalate monohydrate on cell function .

Molecular Mechanism

The molecular mechanism of potassium oxalate monohydrate involves its interaction with biomolecules such as proteins and enzymes. It binds to calcium ions, forming insoluble calcium oxalate crystals, which can lead to cellular damage and inflammation. Additionally, potassium oxalate monohydrate can inhibit the activity of certain enzymes, such as oxalate decarboxylase, which is involved in the degradation of oxalate. This inhibition can result in the accumulation of oxalate and subsequent cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of potassium oxalate monohydrate can change over time. The compound is relatively stable under standard conditions, but it can degrade in the presence of strong acids or bases. Long-term exposure to potassium oxalate monohydrate in in vitro studies has shown that it can lead to chronic oxidative stress and inflammation in cells, affecting cellular function and viability .

Dosage Effects in Animal Models

The effects of potassium oxalate monohydrate vary with different dosages in animal models. At low doses, it may not cause significant adverse effects, but at higher doses, it can induce toxicity, leading to renal damage and the formation of kidney stones. Threshold effects have been observed, where a certain dosage level results in a marked increase in adverse outcomes. High doses of potassium oxalate monohydrate can also lead to systemic toxicity, affecting multiple organs .

Metabolic Pathways

Potassium oxalate monohydrate is involved in metabolic pathways related to oxalate metabolism. It interacts with enzymes such as oxalate oxidase and oxalate decarboxylase, which are responsible for the degradation of oxalate. These interactions can affect metabolic flux and the levels of metabolites such as carbon dioxide and formate. The compound’s role in these pathways is crucial for understanding its impact on metabolic processes and its potential therapeutic applications .

Transport and Distribution

Within cells and tissues, potassium oxalate monohydrate is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters or through passive diffusion. Once inside the cell, it may interact with binding proteins that influence its localization and accumulation. The distribution of potassium oxalate monohydrate within tissues can affect its biological activity and potential toxicity .

Subcellular Localization

Potassium oxalate monohydrate’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the mitochondria or lysosomes, where it exerts its effects. The localization of potassium oxalate monohydrate within these subcellular structures can impact its activity and function, contributing to its overall biochemical properties .

准备方法

Synthetic Routes and Reaction Conditions: Potassium oxalate monohydrate can be synthesized by reacting oxalic acid with potassium hydroxide. The reaction typically occurs in an aqueous solution, and the product is then crystallized from the solution. The reaction can be represented as follows: [ \text{H}_2\text{C}_2\text{O}_4 + 2\text{KOH} \rightarrow \text{K}_2\text{C}_2\text{O}_4 + 2\text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, potassium oxalate monohydrate is produced by neutralizing oxalic acid with potassium carbonate or potassium hydroxide. The resulting solution is then evaporated to obtain the crystalline product. The process involves careful control of temperature and pH to ensure high purity and yield .

Types of Reactions:

Oxidation: Potassium oxalate monohydrate can undergo oxidation reactions, where it is converted to potassium carbonate and carbon dioxide.

Reduction: It can act as a reducing agent in certain chemical reactions, such as the reduction of metal ions.

Complexation: Potassium oxalate monohydrate forms complexes with various metal ions, which is useful in analytical chemistry.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

Reducing Agents: It can reduce metal ions in the presence of acids.

Complexation Conditions: Typically involves aqueous solutions and controlled pH levels.

Major Products Formed:

Oxidation: Potassium carbonate and carbon dioxide.

Reduction: Reduced metal ions and oxalic acid.

Complexation: Metal-oxalate complexes

相似化合物的比较

Ammonium oxalate monohydrate: Similar in structure and properties, but uses ammonium ions instead of potassium ions.

Sodium oxalate: Another oxalate salt, but with sodium ions.

Calcium oxalate: Commonly found in kidney stones, less soluble in water compared to potassium oxalate.

Uniqueness of Potassium Oxalate Monohydrate: Potassium oxalate monohydrate is unique due to its high solubility in water and its ability to form stable complexes with a wide range of metal ions. This makes it particularly useful in applications requiring precise control of metal ion concentrations .

属性

CAS 编号 |

6487-48-5 |

|---|---|

分子式 |

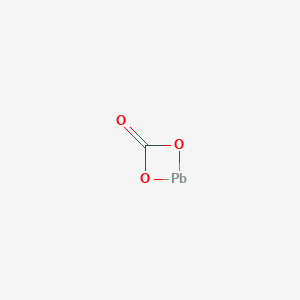

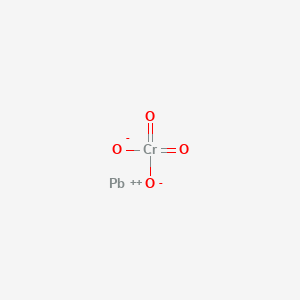

C2H4KO5 |

分子量 |

147.15 g/mol |

IUPAC 名称 |

dipotassium;oxalate;hydrate |

InChI |

InChI=1S/C2H2O4.K.H2O/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;1H2 |

InChI 键 |

RKKPSAKHSRTUBZ-UHFFFAOYSA-N |

SMILES |

C(=O)(C(=O)[O-])[O-].O.[K+].[K+] |

规范 SMILES |

C(=O)(C(=O)O)O.O.[K] |

Pictograms |

Irritant |

相关CAS编号 |

6100-20-5 |

同义词 |

K2C2O4.H2O, Ethanedioic acid dipotassium salt monohydrate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of potassium oxalate monohydrate?

A1: Potassium oxalate monohydrate has the molecular formula K2C2O4·H2O and a molecular weight of 184.22 g/mol.

Q2: What spectroscopic techniques are useful for characterizing potassium oxalate monohydrate?

A2: Several spectroscopic techniques have been employed to study this compound, including:

- Infrared (IR) spectroscopy: Useful for identifying functional groups and studying hydrogen bonding. [, ]

- Raman spectroscopy: Complementary to IR, providing information about molecular vibrations. [, ]

- Nuclear Magnetic Resonance (NMR) spectroscopy: Proton and deuterium NMR have been used to study the motion and environment of water molecules within the crystal structure. [, , , , ]

- Electron Paramagnetic Resonance (EPR) spectroscopy: Used to investigate the electronic structure and local environment of paramagnetic impurities like Cu2+ and VO2+ doped into potassium oxalate monohydrate crystals. [, , , ]

Q3: Is potassium oxalate monohydrate thermally stable?

A3: Potassium oxalate monohydrate undergoes dehydration upon heating. Differential thermal analysis and thermogravimetric analysis have revealed the existence of three anhydrous polymorphs of potassium oxalate, with phase transitions occurring at specific temperatures. []

Q4: What is known about the motion of water molecules within the crystal structure of potassium oxalate monohydrate?

A4: Research using deuterium NMR and inelastic neutron scattering has shown that the water molecules in potassium oxalate monohydrate undergo a 180° flipping motion. The energy barrier for this motion has been determined, and the angular amplitudes of torsional and rocking motions have been estimated. [, , ]

Q5: What are some applications of potassium oxalate monohydrate?

A5: Potassium oxalate monohydrate has found use in various applications:

- Fire suppression: It exhibits good fire extinguishing efficiency and reignition resistance, particularly when combined with sodium bicarbonate. []

- Preparation of oxaliplatin: It serves as a reagent in the synthesis of the anti-tumor drug oxaliplatin. [, ]

- Production of porous carbons: It can be used as an activation agent for preparing porous carbon materials with high surface areas, desirable for applications like electric double-layer capacitors. [, ]

Q6: How does potassium oxalate monohydrate contribute to the synthesis of oxaliplatin?

A6: In the synthesis of oxaliplatin, potassium oxalate monohydrate reacts with a platinum(II) precursor to form a key intermediate, bis(oxalato)platinum(II). This intermediate then reacts with (1R,2R)-(-)-1,2-cyclohexanediamine to yield oxaliplatin. [, ]

Q7: What are the advantages of using potassium oxalate monohydrate in the synthesis of porous carbons?

A7: Potassium oxalate monohydrate, when used as an activation agent, contributes to the formation of nitrogen- and oxygen-doped porous carbons with high surface areas. These heteroatom-doped carbons exhibit enhanced performance in applications like electric double-layer capacitors due to their improved electrical conductivity and wettability. []

Q8: Have there been any computational studies on potassium oxalate monohydrate?

A8: Yes, density functional theory (DFT) calculations have been employed to study the electronic structure and properties of potassium oxalate monohydrate. These calculations have been used to investigate the 17O quadrupolar coupling constants and chemical shift tensors of water molecules within the crystal structure. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。